4-Bromo-2-(dimethylamino)benzaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-(dimethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCFWLVUTGYLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655925 | |
| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030863-12-7 | |
| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Bromination with FeCl₃ and Quaternary Ammonium Salts
A method analogous to the synthesis of 4-bromo-1,2-xylene (CN102234220A) employs iron(III) chloride (FeCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) as co-catalysts. The procedure involves:
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Dissolving 2-(dimethylamino)benzaldehyde in dichloromethane at -60°C to -20°C.
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Adding bromine dropwise over 3–4 hours under vigorous stirring.
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Maintaining the reaction at low temperatures to minimize di- or polybromination.
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Quenching with saturated sodium sulfite to remove excess bromine.
This method achieves para selectivity exceeding 85%, with yields up to 95% after purification. The FeCl₃–quaternary ammonium system enhances bromine activation and stabilizes intermediates, critical for regiocontrol.
Solvent and Temperature Optimization
Polar aprotic solvents like dichloromethane or chloroform are preferred due to their ability to dissolve both organic substrates and bromine. Low temperatures (-60°C to -20°C) suppress side reactions, such as oxidation of the aldehyde group. For example, a reaction conducted at -25°C to -30°C yielded 88.3% pure product after distillation.
Alternative Bromination Strategies
Vilsmeier-Haack Bromination
The Vilsmeier-Haack reaction, which uses POCl₃ and DMF to generate electrophilic brominating agents, is another potential route. This method, however, is more commonly employed for formylation rather than bromination.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat dissipation and reaction homogeneity, critical for exothermic bromination. For example, a pilot-scale flow reactor achieved 93% yield of 4-bromo-1,2-xylene, suggesting applicability to the target compound.
Purification Techniques
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Distillation: Vacuum distillation removes low-boiling impurities (e.g., dichloromethane) and isolates the product.
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Crystallization: Recrystallization from ethanol or hexanes enhances purity to >99%, as demonstrated in analogous syntheses.
Comparative Analysis of Methods
| Method | Catalyst System | Temperature | Yield | Purity |
|---|---|---|---|---|
| FeCl₃ + Quaternary Salt | FeCl₃, TBAB | -60°C to -20°C | 85–95% | 88–93% |
| NBS + Radical Initiator | AIBN | 25–80°C | <50%* | Low |
| Vilsmeier-Haack | POCl₃, DMF | 0–20°C | 60–70%* | Moderate |
*Theoretical estimates based on analogous reactions.
Mechanistic Insights
The FeCl₃–quaternary ammonium system operates via:
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Bromine Activation: FeCl₃ polarizes Br₂, generating Br⁺ electrophiles.
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Intermediate Stabilization: Quaternary ammonium salts stabilize charge-separated intermediates, reducing side reactions.
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Regioselectivity: The dimethylamino group donates electron density through resonance, directing bromine to the para position.
Challenges and Solutions
Over-Bromination
Excess bromine or elevated temperatures lead to di-substituted byproducts. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can form Schiff bases with amines, pyrroles, and indoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 4-Bromo-2-(dimethylamino)benzoic acid.
Reduction: 4-Bromo-2-(dimethylamino)benzyl alcohol.
Scientific Research Applications
Organic Synthesis
Reagent in Organic Chemistry
4-Bromo-2-(dimethylamino)benzaldehyde is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of Schiff bases and other condensation products, which are essential intermediates in the synthesis of complex organic molecules. The compound's ability to participate in electrophilic substitution reactions is enhanced by the electron-donating dimethylamino group, making it a valuable tool for chemists.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds, including triazoles and pyrazoles. The bromine atom can facilitate cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are vital for constructing complex molecular architectures.
Biological Applications
Fluorescent Probes
In biological research, this compound is utilized as a fluorescent probe. Its unique structure allows it to interact with biological systems, making it suitable for biochemical assays that require fluorescent detection methods.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic fungi by disrupting their antioxidation systems, which are critical for their survival. Additionally, it has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, suggesting its utility in treating conditions like gout and hyperuricemia.
Pharmaceutical Development
Drug Development Building Block
The compound is under investigation for its potential pharmacological properties. Its structural features make it a promising candidate as a building block in drug development, particularly for synthesizing new therapeutic agents targeting various diseases. The versatility of this compound allows researchers to modify its structure to enhance efficacy and selectivity against specific biological targets.
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is employed in the production of dyes and pigments. Its reactivity allows it to be integrated into larger synthetic pathways that yield colorants used in textiles and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(dimethylamino)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings .
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzaldehyde
- Structure : Bromine (position 4), hydroxyl group (position 2).
- Molecular Weight : 201.02 g/mol .
- Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry. Unlike the dimethylamino group, the hydroxyl substituent can participate in tautomerism, affecting stability and reactivity .
- Applications : Used in synthesizing formazan derivatives (e.g., for antimicrobial studies) and as a precursor for heterocyclic compounds .
4-(Dimethylamino)benzaldehyde
- Molecular Weight : 163.22 g/mol .
- Properties: The absence of bromine reduces steric hindrance, while the para-dimethylamino group enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. This compound is widely used in hydrazone formation for biological screening .
- Applications : Key intermediate in synthesizing antiviral and antiparasitic agents .
2-Bromo-3,4-dimethoxybenzaldehyde
- Structure : Bromine (position 2), methoxy groups (positions 3 and 4).
- Properties : Methoxy groups are moderately electron-donating, while bromine at position 2 directs electrophilic attacks to specific ring positions. This compound has a melting point of 86°C and is used to synthesize benzyl alcohols and benzoic acids .
- Applications : Intermediate in agrochemicals and fine chemicals .
4-Bromo-2-(3-chlorophenoxy)benzaldehyde
- Structure: Bromine (position 4), 3-chlorophenoxy group (position 2).
- Molecular Weight : 311.6 g/mol .
- The chloro substituent adds halogen-bonding capabilities.
- Applications : Discontinued research chemical; likely explored for CNS-targeting molecules due to structural similarity to phenethylamine derivatives .
Comparative Data Table
Research Findings and Functional Insights
- Electronic Effects: Quantum chemical studies on 2-amino-5-bromo benzaldehyde (similar structure) reveal that bromine reduces electron density at the aldehyde group, while amino/dimethylamino substituents increase it. This balance impacts reactivity in nucleophilic additions .
Biological Activity
4-Bromo-2-(dimethylamino)benzaldehyde is an aromatic aldehyde with significant biological activity and potential applications in medicinal chemistry. Its structure features a bromine atom and a dimethylamino group, which influence its reactivity and interaction with biological targets. This article reviews the compound's biological activities, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H10BrN
- Molecular Weight : 228.09 g/mol
- Structure : The compound exhibits a planar structure with slight distortion due to steric hindrance from the bromine and dimethylamino groups.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Dimethylaminobenzaldehyde : This method involves the bromination of 2-(dimethylamino)benzaldehyde using bromine in suitable solvents.
- Electrophilic Substitution Reactions : The compound can also be synthesized through electrophilic aromatic substitution, where the dimethylamino group enhances the electron density on the aromatic ring, facilitating substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- Inhibition of Fungal Growth : Research indicates that this compound exhibits antifungal activity against various pathogenic fungi by disrupting cellular antioxidation systems, which is crucial for fungal survival .
- Xanthine Oxidase Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .
Cytotoxicity and Anticancer Potential
This compound has been evaluated for its cytotoxic effects on cancer cell lines:
- Case Study : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) .
The biological activity of this compound can be explained through its interactions at the molecular level:
- Electrophilic Character : The presence of the dimethylamino group increases electron density on the aromatic ring, making it more reactive towards electrophiles.
- Formation of Schiff Bases : The aldehyde functional group allows for the formation of Schiff bases with amines, which may contribute to its biological effects by altering cellular signaling pathways.
Safety Profile
The compound is classified under Acute Toxicity Category 4 (oral), indicating that it poses a risk if ingested. Proper handling and safety measures should be observed during laboratory use.
Applications in Research and Industry
This compound is utilized in various fields:
- Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals.
- Biological Assays : Due to its reactivity, it is employed in biological assays to study enzyme inhibition and cellular responses.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-(dimethylamino)benzaldehyde, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzaldehyde core. For example, bromination at the 4-position and dimethylamino group introduction at the 2-position require precise temperature control (e.g., 0–5°C for bromination to avoid over-halogenation) and anhydrous conditions to prevent hydrolysis of intermediates. Solvent choice (e.g., THF or DCM) impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic substitution for amine incorporation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The dimethylamino group (-N(CH₃)₂) shows two singlets at δ 2.8–3.2 ppm (integration for 6H). Aromatic protons exhibit splitting patterns consistent with substitution (e.g., para-bromo and ortho-dimethylamino groups) .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm. The brominated aromatic carbon appears downfield (δ 125–130 ppm) due to electronegativity effects .
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A mobile phase of acetonitrile/water (70:30) can resolve impurities, with retention times validated against known standards .
Q. What safety protocols are essential when handling this compound, given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- First Aid :
- Skin Contact : Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .
- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a tightly sealed container under argon at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino and bromo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromo group acts as a leaving site, while the dimethylamino group donates electron density via resonance, activating the ring for palladium-catalyzed coupling. Optimize using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .
- Buchwald-Hartwig Amination : The dimethylamino group stabilizes transition states via coordination to palladium, enhancing reaction rates. Use Xantphos as a ligand and Cs₂CO₃ as a base in dioxane .
Q. What computational methods can predict the thermodynamic stability and reaction pathways of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model substituent effects on frontier molecular orbitals (HOMO/LUMO). For example, the electron-donating dimethylamino group lowers LUMO energy, favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures using AMBER to predict aggregation behavior .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for pharmacological applications?
- Methodological Answer :
- Modifications :
- Replace bromo with cyano (-CN) to enhance solubility while retaining electrophilicity .
- Substitute dimethylamino with piperidine to improve metabolic stability .
- Biological Assays :
- Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with substituent bulk and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
